D-Ribose(mixture of isomers)-13c5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

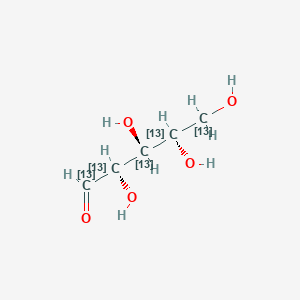

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

155.09 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

PYMYPHUHKUWMLA-HWVHBAICSA-N |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@H]([13CH]=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to D-Ribose(mixture of isomers)-13c5: Principles, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose(mixture of isomers)-13c5 is a stable isotope-labeled form of D-ribose, a naturally occurring five-carbon sugar that is a fundamental component of essential biomolecules such as ribonucleic acid (RNA) and adenosine triphosphate (ATP). In this isotopically labeled variant, all five carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution makes D-Ribose-13c5 an invaluable tool in metabolic research, particularly in the field of ¹³C Metabolic Flux Analysis (MFA). By tracing the metabolic fate of the ¹³C-labeled ribose, researchers can elucidate the activity of metabolic pathways, most notably the pentose phosphate pathway (PPP), and gain insights into cellular bioenergetics and nucleotide metabolism. Its application extends to understanding the metabolic reprogramming in various disease states, including cancer and metabolic disorders.

Core Applications in Research

This compound is primarily utilized as a tracer to investigate the flux through various metabolic pathways. Its key applications include:

-

Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway (PPP) : The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH (nicotinamide adenine dinucleotide phosphate), a key reductant in biosynthetic processes and antioxidant defense, and for synthesizing the precursors of nucleotides. D-Ribose-13c5 allows for the direct quantification of both the oxidative and non-oxidative branches of the PPP.

-

Nucleotide Synthesis and Salvage Pathways : As a direct precursor to ribose-5-phosphate, D-Ribose-13c5 is instrumental in studying the de novo synthesis and salvage of purine and pyrimidine nucleotides.

-

Investigating Cellular Bioenergetics : The ribose moiety is a core component of ATP, the primary energy currency of the cell. Tracing with D-Ribose-13c5 can provide insights into ATP turnover and energy metabolism.[1]

-

Probing Signaling Pathway Activity : The metabolic outputs of pathways like the PPP are often linked to the activity of key signaling nodes such as mTOR (mechanistic target of rapamycin) and AMPK (AMP-activated protein kinase). By measuring metabolic flux changes with D-Ribose-13c5, researchers can indirectly probe the activity of these signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Name | D-Ribose-¹³C₅ |

| CAS Number | 202114-47-4 |

| Molecular Formula | ¹³C₅H₁₀O₅ |

| Molecular Weight | 155.09 g/mol |

| Appearance | White to off-white solid |

| Isotopic Enrichment | ≥99% |

| Chemical Purity | ≥98% |

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic flux analysis using this compound. These protocols are generalized and may require optimization based on the specific cell type and experimental question.

Cell Culture and Isotopic Labeling

Objective: To introduce ¹³C-labeled ribose into cellular metabolism to achieve isotopic steady state.

Materials:

-

Mammalian cells of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

This compound

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

Protocol:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare the labeling medium by supplementing a base medium (lacking glucose and other carbon sources to be replaced) with D-Ribose-13c5 at a desired concentration (typically in the range of physiological concentrations or as required by the experimental design). Also supplement with dialyzed FBS to minimize the introduction of unlabeled ribose.

-

Labeling: Once cells have adhered and are growing exponentially, replace the standard culture medium with the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time will vary depending on the cell type and the metabolic pathway of interest. For central carbon metabolism, this is typically between 8 and 24 hours.

Metabolite Extraction

Objective: To quench metabolic activity rapidly and extract intracellular metabolites for analysis.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Quenching/Extraction solvent: 80:20 methanol:water solution, pre-chilled to -80°C

-

Cell scraper

-

Centrifuge

Protocol:

-

Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.

-

Extraction: Add the pre-chilled 80:20 methanol:water solution to the culture plate.

-

Cell Lysis: Scrape the cells from the plate in the presence of the extraction solvent.

-

Collection: Transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

-

Storage: Store the metabolite extract at -80°C until analysis.

GC-MS Analysis of ¹³C-Labeled Ribose

Objective: To separate and quantify the mass isotopologues of ribose and its downstream metabolites.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Nitrogen gas for drying

Protocol:

-

Sample Drying: Dry the metabolite extract under a stream of nitrogen gas.

-

Derivatization: Re-suspend the dried metabolites in a derivatization agent such as MTBSTFA and incubate at a suitable temperature (e.g., 70°C) to create volatile derivatives.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distribution (MID).

-

Data Analysis: The resulting MIDs are corrected for the natural abundance of ¹³C. The corrected MIDs are then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.

NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

Objective: To determine the positional isotopomers of metabolites, providing more detailed information on metabolic pathways.

Materials:

-

High-field Nuclear Magnetic Resonance (NMR) spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O)

Protocol:

-

Sample Preparation: Lyophilize the metabolite extract and resuspend it in a deuterated solvent.

-

NMR Tube Loading: Transfer the sample to an NMR tube.

-

NMR Data Acquisition: Acquire ¹³C NMR spectra. The chemical shifts and the splitting patterns of the peaks will provide information on the position of the ¹³C labels within the metabolite molecules.

-

Data Analysis: Analyze the spectra to identify the positional isotopomers and their relative abundances. This data can then be used to constrain metabolic flux models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for ¹³C metabolic flux analysis and the interplay between central carbon metabolism and key signaling pathways that can be investigated using D-Ribose-13c5.

References

An In-depth Technical Guide to D-Ribose-13C5: Chemical Structure, Properties, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Ribose-13C5, a stable isotope-labeled sugar crucial for metabolic research. This document details its chemical and physical properties, provides insights into its application in metabolic flux analysis, and outlines a generalized experimental protocol for its use.

Chemical Structure and Properties

D-Ribose-13C5 is a form of D-Ribose where all five carbon atoms have been replaced with the heavy isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tracer for studying metabolic pathways without the use of radioactive materials.

Below is a diagram of the chemical structure of D-Ribose-13C5.

Linear form of D-Ribose-13C5.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of D-Ribose-13C5.

| Property | Value | Reference |

| Chemical Formula | ¹³C₅H₁₀O₅ | [1][2][3] |

| Molecular Weight | 155.09 g/mol | [1][2] |

| CAS Number | 202114-47-4 | [1][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 85-88 °C[4], 86-91 °C (decomposes)[2] | [2][4] |

| Solubility | Soluble in water (100 mg/mL with sonication) and slightly soluble in methanol with heating.[2][4][5] | [2][4][5] |

| Isotopic Purity | ≥98% atom % ¹³C | [2][6] |

| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxy(1,2,3,4,5-¹³C₅)pentanal | [1] |

| SMILES | O--INVALID-LINK--O">13C@H--INVALID-LINK--O | [4] |

Application in Metabolic Flux Analysis

D-Ribose-13C5 is a powerful tool for ¹³C metabolic flux analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] By introducing D-Ribose-13C5 into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites. This provides a detailed picture of cellular metabolism.

The Pentose Phosphate Pathway (PPP)

A primary application of D-Ribose-13C5 is in the study of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis, including ribose-5-phosphate. By supplying cells with D-Ribose-13C5, researchers can directly study the downstream metabolism of ribose and its contribution to nucleotide synthesis and other metabolic routes.

The diagram below illustrates the key reactions of the Pentose Phosphate Pathway.

Simplified overview of the Pentose Phosphate Pathway.

Experimental Protocols

While specific experimental conditions will vary depending on the biological system and research question, the following provides a generalized methodology for a ¹³C-MFA study using D-Ribose-13C5.

Generalized Experimental Workflow

The workflow for a typical ¹³C-MFA experiment is outlined below.

General workflow for a 13C-Metabolic Flux Analysis experiment.

Detailed Methodologies

1. Cell Culture and Tracer Incubation:

-

Cells are cultured in a defined medium to ensure a metabolic steady state.

-

The standard ribose in the medium is replaced with D-Ribose-13C5 at a known concentration.

-

The duration of incubation with the labeled substrate is critical and should be optimized to achieve isotopic steady state in the metabolites of interest.

2. Metabolite Extraction:

-

Following incubation, cellular metabolism is quenched rapidly to prevent further enzymatic activity. This is often achieved by using cold solvents like methanol or acetonitrile.

-

Metabolites are then extracted from the cells, typically using a two-phase liquid-liquid extraction (e.g., chloroform/methanol/water) to separate polar and nonpolar metabolites.

3. Analytical Measurement:

-

The isotopic labeling of metabolites is quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For analysis of ribose incorporated into RNA, the RNA is first extracted and then hydrolyzed to release the individual ribonucleosides, which are then analyzed by MS.

4. Data Analysis and Flux Calculation:

-

The mass spectrometry data provides the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (molecules of a compound that differ only in their isotopic composition).

-

This MID data is then used in computational models to calculate the intracellular metabolic fluxes. Software such as Metran or 13CFLUX can be used for these calculations.

Conclusion

D-Ribose-13C5 is an essential tool for researchers in the fields of metabolism, biotechnology, and drug development. Its use in ¹³C-MFA allows for the precise quantification of metabolic pathway activities, providing valuable insights into cellular physiology in both health and disease. The methodologies outlined in this guide provide a foundation for the application of D-Ribose-13C5 in metabolic research.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. 202114-47-4 CAS MSDS (D-[UL-13C5]RIBOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 4. MBS6032699-5x10mg | D-Ribose-13C5 Biotrend [biotrend.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of D-Ribose (mixture of isomers)-13C5: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of D-Ribose (mixture of isomers)-13C5, a stable isotope-labeled sugar crucial for metabolic research. This document details commercial suppliers, quantitative specifications, experimental protocols for its use in metabolic flux analysis, and its role in cellular signaling pathways.

Commercial Availability of D-Ribose (mixture of isomers)-13C5

Several specialized chemical suppliers offer D-Ribose (mixture of isomers)-13C5 for research purposes. The product is typically a white to off-white solid and is used as an internal standard in clinical mass spectrometry, for metabolic labeling, and in metabolomics studies.[1] Key suppliers and their product specifications are summarized below.

| Supplier | Product Name/Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment/Purity | Available Quantities |

| MedChemExpress | D-Ribose(mixture of isomers)-13C5 / HY-W018772S15 | 202114-47-4 | 13C5H10O5 | 99.90% (HPLC)[2] | 99%[3] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Cambridge Isotope Laboratories, Inc. | D-Ribose (U-¹³C₅, 98%) / CLM-3652 | 202114-47-4 | HOCH2(CHOH)3CHO | 98% | 98% | 0.1 mg and larger quantities |

| LGC Standards | D-Ribose-13C5 / TRC-R417521 | 202114-47-4 | 13C5H10O5 | 98% (Chemical Purity)[4] | 99.1% (Isotopic Purity)[4] | 10 mg, 100 mg |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | D-RIBOSE (U-13C5, 98%) / CLM-3652 | 202114-47-4 | HOCH2(CHOH)3CHO | 98% | 98% | 0.1 mg, 0.1 g, and bulk quantities |

| MyBioSource | D-Ribose-13C5 | Not specified | Not specified | Not specified | Not specified | 5x10mg and other configurations |

Note: The CAS number for the unlabeled D-Ribose is 50-69-1.

Core Technical Applications: Metabolic Flux Analysis

D-Ribose-13C5 is a powerful tool for tracing the flow of carbon atoms through metabolic pathways, a technique known as 13C Metabolic Flux Analysis (13C-MFA). By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of these heavy isotopes into downstream metabolites. This allows for the quantification of the activity or "flux" through different metabolic routes.

The primary application of D-Ribose-13C5 is in studying the pentose phosphate pathway (PPP) and nucleotide biosynthesis. The ribose moiety of nucleotides is derived from the PPP, and labeling studies with 13C-ribose can elucidate the dynamics of this pathway and its contribution to the synthesis of DNA and RNA precursors.

Experimental Workflow for 13C Metabolic Labeling

The following diagram outlines a general workflow for a metabolic labeling experiment using D-Ribose-13C5.

Detailed Experimental Protocols

Protocol for 13C Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general procedure for labeling cultured mammalian cells with D-Ribose-13C5 to study metabolic pathways.

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium and supplements

-

D-Ribose (mixture of isomers)-13C5

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scraper

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the cell culture medium by substituting the standard glucose or other carbon sources with D-Ribose-13C5 at the desired concentration. Ensure the medium is sterile-filtered.

-

Initiation of Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed PBS, and then add the prepared 13C-labeling medium.

-

Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation. This can range from minutes to several hours.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Immediately add a specific volume of ice-cold extraction solvent (e.g., 1 mL for a 6-well plate) to the plate.

-

Place the plate on dry ice to quench metabolic activity instantly.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the cell lysate thoroughly.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

Store the samples at -80°C until analysis.

-

Protocol for LC-MS/MS Analysis of 13C-Labeled Metabolites

This protocol outlines the general steps for analyzing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the incorporation of 13C.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

A suitable chromatography column for separating polar metabolites (e.g., a HILIC column).

Procedure:

-

Sample Preparation: Prior to injection, samples may require derivatization depending on the specific metabolites of interest and the chromatography method used.

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the metabolite extract onto the column.

-

Run a gradient of mobile phases to separate the metabolites based on their physicochemical properties.

-

-

Mass Spectrometry Detection:

-

The mass spectrometer should be operated in a mode that allows for the detection of both the unlabeled (12C) and labeled (13C) isotopologues of the target metabolites.

-

Full scan mode is often used to acquire data for all ions within a specified mass range.

-

-

Data Analysis:

-

Process the raw LC-MS data using specialized software to identify and quantify the different isotopologues of ribose and its downstream metabolites.

-

Correct for the natural abundance of 13C.

-

Calculate the fractional enrichment of 13C in each metabolite to determine the metabolic flux.

-

Signaling Pathway Involvement: D-Ribose, RAGE, and NF-κB Activation

Recent research has indicated that D-ribose can induce the production of advanced glycation end products (AGEs) more rapidly than glucose.[5][6] These AGEs can then bind to the Receptor for Advanced Glycation End Products (RAGE), triggering a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[5][6][7] This activation can promote an inflammatory response.[5][6][8] The signaling pathway is depicted below.

This pathway highlights a potential role for D-ribose in inflammatory processes, which is an active area of research in the context of various diseases, including diabetic complications.[5][6][9] The use of D-Ribose-13C5 can aid in tracing the metabolic fate of ribose and its contribution to the formation of AGEs in these disease models.

Conclusion

D-Ribose (mixture of isomers)-13C5 is a valuable tool for researchers in the fields of metabolism, drug development, and cell biology. Its commercial availability from several reputable suppliers allows for its integration into a wide range of experimental designs. The primary application of this compound in 13C Metabolic Flux Analysis provides a quantitative method to study the pentose phosphate pathway and nucleotide biosynthesis. Furthermore, understanding its role in signaling pathways, such as the RAGE-NF-κB axis, opens up new avenues for investigating the impact of ribose metabolism on cellular inflammation and disease. The protocols and information provided in this guide serve as a starting point for researchers looking to incorporate D-Ribose-13C5 into their studies.

References

- 1. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. d-ribose induces nephropathy through RAGE-dependent NF-κB inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. D-ribose induces nephropathy through RAGE-dependent NF-κB inflammation [agris.fao.org]

- 9. Frontiers | D-Ribose Induces Podocyte NLRP3 Inflammasome Activation and Glomerular Injury via AGEs/RAGE Pathway [frontiersin.org]

D-Ribose-13C5: A Technical Guide for Researchers in Drug Development

An In-depth Analysis of Price, Availability, and Experimental Applications

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for elucidating metabolic pathways and understanding drug mechanisms. Among these, D-Ribose-13C5, a stable isotope-labeled form of the vital pentose sugar D-ribose, serves as a powerful tool in metabolic flux analysis (MFA). This technical guide provides a comprehensive overview of the current market price and availability of D-Ribose-13C5, alongside detailed experimental protocols for its application in metabolic research, with a particular focus on the Pentose Phosphate Pathway (PPP).

Price and Availability of D-Ribose-13C5

The accessibility and cost of D-Ribose-13C5 are critical considerations for research planning and budgeting. A survey of prominent suppliers reveals a range of pricing based on quantity and purity. The following table summarizes the available quantitative data to facilitate comparison.

| Supplier | Product Name | Purity | Quantity | Price (USD) | Price (EUR) |

| Cambridge Isotope Laboratories | D-Ribose (U-¹³C₅, 98%) | 98% | 0.1 mg | $87.00 | - |

| Eurisotop | D-RIBOSE (U-13C5, 98%) | 98% | 0.1 g | - | €322.00 |

| Eurisotop | D-RIBOSE (U-13C5, 98%) | 98% | 0.1 mg | - | €87.00 |

| MedChemExpress | D-Ribose(mixture of isomers)-13C5 | - | 1 mg | $35.00 | - |

| MedChemExpress | This compound | - | 5 mg | $70.00 | - |

| MedChemExpress | This compound | - | 10 mg | $120.00 | - |

| MedChemExpress | This compound | - | 25 mg | $240.00 | - |

| MedChemExpress | This compound | - | 50 mg | $385.00 | - |

| MedChemExpress | This compound | - | 100 mg | $615.00 | - |

| Sigma-Aldrich | D-Ribose-13C5 99 atom % 13C, 99% | 99% | - | Request | - |

| LGC Standards | D-Ribose-13C5 | - | 10 mg, 100 mg | Login | - |

| Adva Tech Group Inc. | D-Ribose-13C5 | >95% | - | Request | - |

| MyBiosource | D-Ribose-13C5 biochemical | - | 5x10mg | Request | - |

Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers require users to log in or request a quote to view pricing.

Experimental Protocols for D-Ribose-13C5 in Metabolic Flux Analysis

D-Ribose-13C5 is a key tracer for investigating the Pentose Phosphate Pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. The following sections provide detailed methodologies for conducting tracer experiments using D-Ribose-13C5, followed by sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Workflow for a D-Ribose-13C5 Tracer Experiment

A typical metabolic flux analysis experiment using D-Ribose-13C5 involves several key stages, from cell culture to data analysis.

General workflow of a D-Ribose-13C5 tracer experiment.

Detailed Methodologies

1. Cell Culture and Isotope Labeling:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Formulation: Culture cells in a defined medium where the standard carbon source (e.g., glucose) can be replaced or supplemented with D-Ribose-13C5. The concentration of D-Ribose-13C5 should be optimized for the specific cell line and experimental goals, but a common starting point is to replace a fraction or all of the glucose in the medium.

-

Tracer Introduction: Introduce D-Ribose-13C5 to the culture medium and incubate for a predetermined period. The incubation time is critical to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant. This duration can range from minutes to over 24 hours, depending on the metabolic pathway and the turnover rate of the metabolites of interest.[1]

2. Metabolite Quenching and Extraction:

-

Quenching: To halt metabolic activity instantaneously, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent, such as liquid nitrogen or a methanol/water mixture at -80°C.

-

Extraction: Extract the metabolites using a suitable solvent system. A frequently used method involves a two-phase extraction with methanol, chloroform, and water to separate polar metabolites (including those from the PPP) from nonpolar lipids.

3. Sample Preparation for Analysis:

-

For GC-MS Analysis: The polar metabolite extracts are typically dried and then derivatized to increase their volatility. A common derivatization procedure involves two steps: oximation followed by silylation.

-

For NMR Analysis: The dried metabolite extracts are reconstituted in a suitable buffer, often a phosphate buffer in D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

Analytical Techniques

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer).

-

Separation: The derivatized metabolites are separated on a GC column.

-

Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of the eluting compounds and their fragments. The incorporation of 13C from D-Ribose-13C5 results in a mass shift in the detected fragments, allowing for the determination of the isotopologue distribution.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Data Acquisition: 1D ¹H and ¹³C NMR spectra are the most common experiments for metabolomics. 2D NMR experiments, such as HSQC, can also be employed to resolve overlapping signals and aid in metabolite identification.

-

Data Analysis: The extent of 13C labeling can be determined by analyzing the ¹³C satellites in ¹H NMR spectra or directly from the ¹³C NMR spectra.

The Pentose Phosphate Pathway and D-Ribose-13C5 Tracing

The Pentose Phosphate Pathway (PPP) is a central metabolic pathway that operates in parallel to glycolysis. It consists of an oxidative and a non-oxidative branch. The oxidative branch is responsible for producing NADPH and converting glucose-6-phosphate into ribulose-5-phosphate, with the release of CO₂. The non-oxidative branch allows for the interconversion of pentose phosphates, including the synthesis of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2]

When D-Ribose-13C5 is introduced into the cellular system, it can enter the non-oxidative branch of the PPP at the level of ribose-5-phosphate. By tracing the distribution of the five ¹³C atoms, researchers can elucidate the flux through the reversible reactions of the non-oxidative PPP and its connections to glycolysis and other metabolic pathways.

Pentose Phosphate Pathway with D-Ribose-13C5 entry point.

Abbreviations: G6P, Glucose-6-Phosphate; 6PG, 6-Phosphogluconolactone; 6PGL, 6-Phosphogluconate; Ru5P, Ribulose-5-Phosphate; R5P, Ribose-5-Phosphate; X5P, Xylulose-5-Phosphate; S7P, Sedoheptulose-7-Phosphate; E4P, Erythrose-4-Phosphate; F6P, Fructose-6-Phosphate; GAP, Glyceraldehyde-3-Phosphate; G6PD, Glucose-6-phosphate dehydrogenase; 6PGD, 6-Phosphogluconate dehydrogenase; RPI, Ribose-5-phosphate isomerase; RPE, Ribulose-5-phosphate 3-epimerase; TK, Transketolase; TA, Transaldolase.

References

Navigating the Isotopic Landscape of D-Ribose: A Technical Guide to Isotopomers and Isotopologues

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the use of stable isotope-labeled compounds is paramount for tracing biochemical pathways and quantifying metabolic fluxes. D-Ribose, a central component of nucleotides and a key player in the pentose phosphate pathway (PPP), is frequently labeled with stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H). Understanding the precise terminology used to describe these labeled molecules is crucial for accurate data interpretation and communication. This technical guide provides an in-depth exploration of the concepts of isotopomers and isotopologues in the context of labeled D-Ribose, complete with experimental considerations and data presentation.

Core Concepts: Isotopomer vs. Isotopologue

The terms "isotopomer" and "isotopologue" are often used interchangeably, leading to confusion. However, they describe distinct molecular relationships as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1]

-

Isotopologues are molecules that have the same elemental composition but differ in their isotopic composition.[2][3][4] This means they have a different number of isotopic substitutions, resulting in different molecular weights. For example, unlabeled D-Ribose (C₅H₁₀O₅) and D-Ribose containing one ¹³C atom ([¹³C₁]C₄H₁₀O₅) are isotopologues. In mass spectrometry, isotopologues are distinguishable as distinct peaks separated by the mass difference of the isotopes.

-

Isotopomers , or isotopic isomers, are molecules that have the same number of each isotopic atom but differ in the position of the isotopes within the molecule.[5][6][7] Consequently, isotopomers have the same molecular weight. For instance, D-Ribose labeled with a single ¹³C atom at the C1 position ([1-¹³C]D-Ribose) and D-Ribose labeled at the C2 position ([2-¹³C]D-Ribose) are isotopomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to distinguish between isotopomers, as the position of the isotopic label influences the chemical environment of neighboring atoms.

To illustrate with a simpler example, consider deuterated ethanol (C₂H₅DO). CH₃CH₂OD and CH₂DCH₂OH are two different isotopomers of the same isotopologue.[2]

Labeled D-Ribose: A Universe of Possibilities

The five carbon atoms and multiple hydrogen atoms in D-Ribose offer numerous possibilities for isotopic labeling. The choice of labeling strategy depends on the specific research question, such as tracing a particular metabolic pathway or quantifying flux through a specific reaction.

Commercially Available Labeled D-Ribose

A variety of stable isotope-labeled D-Ribose isotopologues and isotopomers are commercially available, facilitating their use in research.

| Labeled D-Ribose | Isotopic Purity | Labeling Type |

| D-Ribose (U-¹³C₅) | 98-99% | Isotopologue |

| D-Ribose-1-¹³C | 99% | Isotopomer |

| D-Ribose-1,2-¹³C₂ | 99% | Isotopologue |

| D-Ribose-4-¹³C | Not specified | Isotopomer |

| D-Ribose-5-¹³C | 99% | Isotopomer |

| D-Ribose-d₆ | Not specified | Isotopologue |

| D-Ribose-d-2 | Not specified | Isotopologue |

Data Presentation: Distinguishing Labeled D-Ribose

The analytical techniques of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to the analysis of isotopically labeled molecules.

Mass Spectrometry for Isotopologue Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). This technique is ideal for distinguishing between isotopologues of D-Ribose, which have different molecular weights. For example, in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis of D-Ribose, the incorporation of ¹³C atoms will result in a series of peaks corresponding to the M+0 (unlabeled), M+1, M+2, M+3, M+4, and M+5 isotopologues. The relative abundance of these peaks provides information on the extent of isotopic enrichment.

Table 1: Predicted m/z Values for Key Fragments of Derivatized D-Ribose Isotopologues in GC-MS

Note: This table presents predicted m/z values for the aldonitrile pentapropionate derivative of D-Ribose, based on common fragmentation patterns. Actual m/z values may vary slightly depending on the specific instrumentation and experimental conditions.

| Fragment Ion (Carbon Atoms) | Unlabeled (M+0) m/z | M+1 Isotopologue m/z | M+2 Isotopologue m/z | M+3 Isotopologue m/z | M+4 Isotopologue m/z | M+5 Isotopologue m/z |

| C1-C4 | 284 | 285 | 286 | 287 | 288 | N/A |

| C4-C5 | 173 | 174 | 175 | N/A | N/A | N/A |

The C1-C4 fragment contains the first four carbon atoms of the ribose backbone, while the C4-C5 fragment contains the last two.

NMR Spectroscopy for Isotopomer Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. This makes it the ideal technique for distinguishing between isotopomers, as the position of an isotopic label will alter the chemical shifts and coupling constants of nearby nuclei. For instance, the ¹³C NMR spectrum of D-Ribose will show distinct peaks for each of the five carbon atoms. When a specific carbon is replaced with ¹³C, the signal for that carbon will be significantly enhanced, and its coupling to adjacent ¹H and ¹³C nuclei will be altered.

Table 2: ¹³C NMR Chemical Shifts (ppm) for Anomers of D-[1-¹³C]ribose in D₂O [5]

| Anomer | C1 | C2 | C3 | C4 | C5 |

| α-pyranose | 95.0 | 71.52 | 70.7 | 68.8 | 64.5 |

| β-pyranose | 95.3 | 72.5 | 70.4 | 68.7 | 64.5 |

| α-furanose | 97.8 | 72.4 | 71.50 | 84.5 | 62.9 |

| β-furanose | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 |

These chemical shifts are specific to the C1-labeled isotopomer. The chemical shifts for other singly-labeled isotopomers would show a similar pattern of one significantly enhanced peak corresponding to the labeled carbon position.

Mandatory Visualizations

The Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. Labeled D-Ribose is often used to trace the flux through this pathway.

The Pentose Phosphate Pathway, showing the oxidative and non-oxidative phases.

Experimental Workflow for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotope-labeled substrates like D-Ribose is a powerful technique to quantify the rates of metabolic reactions within a cell. The following diagram outlines a typical experimental workflow.

A typical experimental workflow for ¹³C-Metabolic Flux Analysis using labeled D-Ribose.

Experimental Protocols

Chemo-enzymatic Synthesis of [1-¹³C]D-Ribose

This protocol is a generalized summary based on established chemo-enzymatic methods.[6]

Objective: To synthesize D-Ribose with a ¹³C label at the C1 position.

Materials:

-

D-Arabinose

-

Potassium [¹³C]cyanide (K¹³CN)

-

Enzymes (e.g., aldolase)

-

Reagents for purification (e.g., ion-exchange resins, solvents for chromatography)

Procedure:

-

Cyanohydrin Formation: React D-arabinose with K¹³CN in an aqueous solution. This reaction adds the ¹³C-labeled cyanide to the aldehyde group of arabinose, forming two epimeric cyanohydrins.

-

Hydrolysis: Hydrolyze the cyanohydrin mixture to the corresponding carboxylic acids, [1-¹³C]D-gluconic acid and [1-¹³C]D-mannonic acid.

-

Epimerization (Enzymatic): Utilize an appropriate enzyme (e.g., a specific epimerase or a sequence of enzymatic reactions) to convert the mixture of sugar acids into a precursor that can be specifically converted to [1-¹³C]D-ribose. This is a critical step that leverages the stereospecificity of enzymes to achieve the desired isomer.

-

Lactonization and Reduction: Convert the resulting sugar acid to its corresponding lactone. The lactone is then reduced to the final product, [1-¹³C]D-ribose.

-

Purification: Purify the [1-¹³C]D-ribose using techniques such as ion-exchange chromatography and recrystallization to remove unreacted starting materials, reagents, and byproducts.

-

Characterization: Confirm the identity and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.

GC-MS Analysis of ¹³C-Labeled D-Ribose

This protocol outlines the general steps for analyzing the isotopologue distribution of D-Ribose from a biological sample.

Objective: To determine the relative abundance of different ¹³C isotopologues of D-Ribose.

Materials:

-

Cell extract containing labeled D-Ribose

-

Internal standard (e.g., a known amount of a differently labeled ribose or another sugar)

-

Derivatization reagents (e.g., hydroxylamine hydrochloride in pyridine, and acetic anhydride)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the frozen cell extract on ice.

-

Add a known amount of the internal standard.

-

Lyophilize the sample to dryness.

-

-

Derivatization:

-

To the dried sample, add hydroxylamine hydrochloride in pyridine to convert the aldehyde group of ribose to an oxime.

-

Incubate the mixture.

-

Add acetic anhydride to acetylate the hydroxyl groups.

-

Incubate the mixture. This two-step derivatization process makes the sugar volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

The gas chromatograph separates the derivatized ribose from other components in the mixture.

-

The mass spectrometer detects and fragments the derivatized ribose, providing a mass spectrum.

-

-

Data Analysis:

-

Identify the peaks corresponding to the derivatized ribose and its fragments.

-

Determine the mass isotopomer distribution by integrating the peak areas for the M+0, M+1, M+2, etc., ions.

-

Correct the raw data for the natural abundance of ¹³C and other stable isotopes.

-

Calculate the fractional enrichment of each isotopologue.

-

Conclusion

A precise understanding and correct application of the terms isotopomer and isotopologue are fundamental for researchers working with stable isotope-labeled compounds. In the context of D-Ribose, this distinction guides the choice of analytical techniques and the interpretation of experimental data. Mass spectrometry is the tool of choice for differentiating and quantifying isotopologues based on their mass differences, providing insights into overall isotopic enrichment. In contrast, NMR spectroscopy excels at resolving the positional differences between isotopomers, offering a detailed view of the specific labeling patterns within a molecule. By employing these techniques in well-designed experiments, researchers can effectively trace the metabolic fate of D-Ribose and gain quantitative insights into the intricate network of cellular metabolism.

References

- 1. Gas Chromatography-Mass Spectrometry-Based 13C-Labeling Studies in Plant Metabolomics. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. youtube.com [youtube.com]

- 5. omicronbio.com [omicronbio.com]

- 6. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US4760139A - Method of preparing D-ribose - Google Patents [patents.google.com]

Principle of Stable Isotope Labeling with D-Ribose-¹³C₅: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of stable isotope labeling using D-Ribose-¹³C₅, a powerful technique for elucidating metabolic pathways and quantifying cellular fluxes. This guide provides detailed experimental protocols, data presentation strategies, and visualizations to empower researchers in designing and interpreting stable isotope tracer studies.

Core Principles of D-Ribose-¹³C₅ Labeling

Stable isotope labeling with uniformly labeled D-Ribose ([U-¹³C₅]D-Ribose) is a robust method used in metabolomics and metabolic flux analysis (MFA) to trace the metabolic fate of ribose within a biological system.[1][2][3] By introducing D-Ribose in which all five carbon atoms are the heavy isotope ¹³C, researchers can track the incorporation of these labeled carbons into various downstream metabolites. This technique provides a dynamic view of cellular metabolism, offering insights that are not achievable with traditional metabolomics approaches that only provide a static snapshot of metabolite concentrations.[4]

The fundamental principle lies in the ability of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between molecules containing ¹²C (the naturally abundant light isotope) and those incorporating ¹³C.[5][6] As [U-¹³C₅]D-Ribose is taken up by cells and metabolized, the ¹³C atoms are distributed throughout interconnected metabolic pathways, primarily the pentose phosphate pathway (PPP), nucleotide biosynthesis, and glycolysis.[5][7] By analyzing the mass isotopomer distributions (MIDs) of downstream metabolites, it is possible to quantify the contribution of ribose to their synthesis and to infer the activity of specific metabolic pathways.[8]

Key applications of D-Ribose-¹³C₅ labeling include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions within a network.

-

Pathway Elucidation: Identifying and confirming the activity of metabolic pathways.

-

Nucleotide Biosynthesis Studies: Tracing the de novo and salvage pathways of nucleotide synthesis.[9][10]

-

Drug Discovery and Development: Assessing the metabolic effects of drug candidates on cellular systems.

Experimental Protocols

The following sections provide detailed methodologies for performing a stable isotope labeling experiment using D-Ribose-¹³C₅ with adherent mammalian cells.

Cell Culture and Labeling

This protocol is adapted from established methods for stable isotope labeling in mammalian cells.

Materials:

-

Adherent mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

Glucose-free and ribose-free cell culture medium

-

6-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of labeling. Culture the cells in complete growth medium supplemented with 10% dFBS.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and ribose-free medium with dialyzed FBS and the desired concentration of D-Ribose-¹³C₅. A typical starting concentration to test is in the range of 10-25 mM, though this may need to be optimized for your specific cell line and experimental goals.[11]

-

Initiation of Labeling:

-

Aspirate the growth medium from the cell culture wells.

-

Gently wash the cells twice with pre-warmed sterile PBS to remove any remaining unlabeled metabolites.

-

Add the pre-warmed D-Ribose-¹³C₅ labeling medium to each well.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined duration. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. For rapidly labeled pathways like the pentose phosphate pathway and nucleotide biosynthesis, a time course of 1, 4, 8, and 24 hours is recommended to capture both initial incorporation and steady-state labeling.[4]

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from adherent cells.

Materials:

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 4°C and >14,000 x g

-

Nitrogen gas evaporator or vacuum concentrator

Procedure:

-

Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium. Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

-

Cell Lysis and Harvesting: Place the culture plates on ice. Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Protein and Debris Removal: Vortex the tubes vigorously for 30 seconds. Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a nitrogen gas evaporator or a vacuum concentrator.

-

Storage: Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

LC-MS/MS Analysis

This section provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water. Vortex and centrifuge to remove any insoluble material.

-

Chromatographic Separation: Inject the reconstituted samples onto an appropriate HPLC column for separation. For polar metabolites, a hydrophilic interaction liquid chromatography (HILIC) column is often used.

-

Mass Spectrometry Analysis:

-

The mass spectrometer should be operated in negative ion mode for the detection of phosphorylated sugars and organic acids.

-

Use a targeted approach, such as multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, to detect and quantify the different mass isotopologues of the metabolites of interest. For each metabolite, a series of transitions corresponding to the unlabeled (M+0) and all possible ¹³C-labeled forms (M+1, M+2, etc.) should be monitored.

-

-

Data Acquisition and Processing: Acquire the data using the instrument's software. The resulting data will consist of chromatograms for each mass isotopologue of the target metabolites. Integrate the peak areas for each isotopologue.

Data Presentation

Quantitative data from stable isotope labeling experiments are typically presented as mass isotopomer distributions (MIDs). The MID represents the fractional abundance of each isotopologue of a given metabolite. It is calculated by dividing the peak area of each isotopologue by the sum of the peak areas of all isotopologues for that metabolite.

The following tables provide illustrative examples of how MIDs might be presented for key metabolites in a hypothetical experiment where cells were labeled with [U-¹³C₅]D-Ribose for 24 hours.

Table 1: Mass Isotopomer Distribution of Ribose-5-Phosphate

| Isotopologue | Fractional Abundance (%) |

| M+0 | 5.2 |

| M+1 | 1.5 |

| M+2 | 2.3 |

| M+3 | 4.8 |

| M+4 | 10.7 |

| M+5 | 75.5 |

Table 2: Mass Isotopomer Distribution of ATP (Ribose Moiety)

| Isotopologue | Fractional Abundance (%) |

| M+0 | 8.1 |

| M+1 | 2.0 |

| M+2 | 3.5 |

| M+3 | 6.2 |

| M+4 | 12.9 |

| M+5 | 67.3 |

Table 3: Mass Isotopomer Distribution of Sedoheptulose-7-Phosphate

| Isotopologue | Fractional Abundance (%) |

| M+0 | 25.6 |

| M+1 | 8.3 |

| M+2 | 11.1 |

| M+3 | 15.4 |

| M+4 | 18.2 |

| M+5 | 14.9 |

| M+6 | 4.3 |

| M+7 | 2.2 |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to visualize key pathways and workflows.

Caption: Metabolic fate of D-Ribose-¹³C₅ in central carbon metabolism.

Caption: Experimental workflow for stable isotope labeling with D-Ribose-¹³C₅.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]

- 3. D-RIBOSE | Eurisotop [eurisotop.com]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable Isotope Resolved Metabolomics Analysis of Ribonucleotide and RNA Metabolism in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of ¹³C-Labeled Ribose in Metabolic Studies

Introduction

Stable isotope tracing has become an indispensable tool for unraveling the complexities of cellular metabolism. Among the various tracers utilized, ¹³C-labeled substrates, particularly those that contribute to the ribose pool, offer profound insights into central carbon metabolism. This technical guide explores the core applications of ¹³C-labeled ribose in metabolic studies, providing detailed experimental protocols, quantitative data summaries, and pathway visualizations. The measurement of ¹³C labeling in the ribose moiety of RNA provides a direct readout of the ribose 5-phosphate (R5P) pool, a critical node in cellular metabolism.[1] This approach is pivotal for researchers, scientists, and drug development professionals seeking to quantify metabolic fluxes, identify pathway bottlenecks, and understand metabolic reprogramming in various physiological and pathological states.

The pentose phosphate pathway (PPP) is a key focus of these studies, as it is the primary route for de novo synthesis of ribose and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2] Traditional ¹³C metabolic flux analysis (¹³C-MFA) often struggled to accurately resolve fluxes within the PPP due to the reversible nature of its non-oxidative branch and a lack of direct measurements from upper carbon metabolism.[1] By incorporating isotopic labeling data from RNA-derived ribose, researchers can now achieve high-resolution quantification of both net and exchange fluxes throughout the PPP, significantly enhancing the precision of metabolic models.[3]

Core Applications

Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway (PPP)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic rates (fluxes).[4] The inclusion of labeling data from RNA-derived ribose has been a significant advancement, greatly improving the resolution of fluxes in the upper part of central carbon metabolism.[3] This is particularly crucial for the PPP, where these measurements provide direct information on the glucose 6-phosphate (G6P) and ribose 5-phosphate (R5P) nodes.[1]

-

Oxidative vs. Non-Oxidative PPP: Tracing ¹³C from labeled glucose through the PPP results in distinct labeling patterns in ribose, allowing for the deconvolution of the oxidative and non-oxidative branches. For instance, using [1,2-¹³C₂]glucose allows for the direct assessment of the contribution of glucose-6-phosphate dehydrogenase (G6PDH) and transketolase activities to the synthesis of the ribosyl moiety of nucleotides.[5] This tracer can distinguish between ribose synthesized via the oxidative PPP, where the C1 carbon of glucose is lost, and the non-oxidative PPP, which involves carbon shuffling reactions.[6]

-

Quantifying Net and Exchange Fluxes: The reversibility of the non-oxidative PPP reactions creates "exchange fluxes" that do not result in a net production of metabolites but do influence labeling patterns. Measuring ribose isotopologues allows ¹³C-MFA to precisely quantify both the net (directional) and exchange (bidirectional) fluxes, offering a more complete picture of pathway dynamics.[1][3] In studies on E. coli and CHO cells, incorporating RNA and glycogen data into ¹³C-MFA was shown to resolve these PPP fluxes with high precision.[1]

Elucidating Nucleotide Biosynthesis

The ribose-5-phosphate generated by the PPP is the direct precursor for the ribose moiety of purine and pyrimidine nucleotides.[7] Tracing ¹³C-labeled glucose or other precursors into the ribose of nucleotides is a direct method for studying the dynamics of de novo nucleotide synthesis.

-

Tracing Carbon Fate: Using uniformly labeled [U-¹³C]-glucose leads to M+5 labeled adenosine, indicating the incorporation of the entire five-carbon ribose unit from glucose through the PPP into the nucleotide structure.[8] This can be observed both in cell culture and in vivo.[8]

-

Metabolic Reprogramming in Disease: Cancer cells often exhibit upregulated nucleotide synthesis to support rapid proliferation.[9] Studies using ¹³C-labeled substrates have shown how cancer cells reprogram their metabolism to fuel these biosynthetic demands. For example, under glucose-restricted conditions, pancreatic cancer cells can utilize uridine-derived ribose to fuel both catabolic and biosynthetic metabolism, including nucleotide synthesis.[10]

Assessing Redox Metabolism (NADPH Production)

The oxidative branch of the PPP is a major source of cellular NADPH, which is essential for antioxidant defense and reductive biosynthesis, such as fatty acid synthesis.[2] The flux through the oxidative PPP is therefore directly linked to the cell's capacity to manage oxidative stress and build macromolecules. By quantifying the flux through G6PDH using ¹³C tracers, researchers can infer the rate of NADPH production from this pathway.

Experimental Protocols

The following sections detail generalized protocols for conducting metabolic studies using ¹³C-labeled ribose. These methodologies are based on established practices in the field.[4][11][12]

Protocol 1: Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

-

Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer. Common tracers for studying the PPP and ribose synthesis include [1,2-¹³C₂]glucose and [U-¹³C₆]glucose.[6][13] The concentration of the tracer should be equivalent to that of the unlabeled substrate in control cultures.

-

Labeling: Once cells have adhered and are growing, replace the standard medium with the ¹³C-labeling medium.

-

Incubation: Culture the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This is a critical assumption for many ¹³C-MFA models.[14] To validate this, isotopic labeling should be measured at two or more time points (e.g., 18 and 24 hours) to ensure the labeling patterns are stable.[14]

Protocol 2: Metabolite Extraction and Macromolecule Hydrolysis

-

Quenching Metabolism: Rapidly aspirate the labeling medium. To quench metabolic activity instantly, wash the cells with ice-cold saline solution.

-

Metabolite Extraction: Add a cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), to the culture dish. Scrape the cells and collect the cell extract. This extract contains intracellular metabolites.

-

Cell Pellet Collection: The remaining cell pellet, containing macromolecules like protein and RNA, should be collected for hydrolysis.

-

RNA Hydrolysis for Ribose Analysis:

-

Isolate total RNA from the cell pellet using a standard RNA extraction kit or Trizol reagent.[15]

-

Hydrolyze the purified RNA to ribonucleosides by incubating with an enzyme like nuclease P1, followed by bacterial alkaline phosphatase.

-

Alternatively, for a more robust method that yields ribose, perform acid hydrolysis of the RNA pellet. A common method involves incubating the pellet in 2 M HCl at 95-100°C for 4 hours.[3]

-

-

Sample Preparation for Analysis: Dry the hydrolyzed samples (both the intracellular metabolite fraction and the ribose fraction) under a stream of nitrogen or using a vacuum concentrator. The dried samples are then ready for derivatization.

Protocol 3: Derivatization and GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for measuring the isotopic labeling of metabolites like ribose.[3] Derivatization is required to make these polar molecules volatile.

-

Derivatization:

-

Resuspend the dried hydrolysate in a solution of methoxyamine hydrochloride in pyridine to protect aldehyde and keto groups. Incubate at 37°C.

-

Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace active protons with TBDMS groups. Incubate at 60°C.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The different mass isotopologues of the derivatized ribose will be separated by the gas chromatograph and detected by the mass spectrometer.

-

Monitor for specific ion fragments to determine the mass distribution vector (MDV), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[16]

-

Protocol 4: Data Analysis and Flux Estimation

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes present in the metabolite and the derivatization agent.[16][17]

-

Flux Estimation: Use specialized software (e.g., Metran, INCA) to estimate metabolic fluxes.[4][11] This software uses an iterative process to find the set of fluxes that best fits the experimentally measured labeling patterns (MDVs) and extracellular rates (e.g., glucose uptake, lactate secretion) within a given metabolic network model.[17]

Data Presentation: Quantitative Insights

Summarizing quantitative data from ¹³C-MFA studies is crucial for comparing metabolic phenotypes across different conditions. The tables below present typical data formats and representative values found in the literature for cancer cell metabolism studies.

Table 1: Typical Extracellular Fluxes in Proliferating Cancer Cells

This table shows the range of nutrient uptake and metabolite secretion rates commonly observed in cultured cancer cells, which serve as essential constraints for ¹³C-MFA models.[14]

| Metabolite | Flux Direction | Typical Rate (nmol/10⁶ cells/h) |

| Glucose | Uptake | 100 - 400 |

| Lactate | Secretion | 200 - 700 |

| Glutamine | Uptake | 30 - 100 |

| Other Amino Acids | Uptake/Secretion | 2 - 10 |

Table 2: Example Flux Estimation Results for Central Carbon Metabolism

This table illustrates how ¹³C-MFA results are typically presented, showing the estimated net flux for key reactions normalized to the glucose uptake rate. The confidence intervals indicate the precision of the estimate. Incorporating RNA ribose labeling data significantly narrows these intervals for PPP fluxes.[3]

| Reaction (Pathway) | Abbreviation | Normalized Net Flux (mol/mol glucose) | 95% Confidence Interval |

| Glucose-6-phosphate dehydrogenase (Oxidative PPP) | G6PDH | 0.35 | [0.32, 0.38] |

| Transketolase (Non-oxidative PPP) | TKT1 | 0.20 | [0.17, 0.23] |

| Transaldolase (Non-oxidative PPP) | TAL | 0.15 | [0.12, 0.18] |

| Phosphofructokinase (Glycolysis) | PFK | 0.65 | [0.62, 0.68] |

| Pyruvate Dehydrogenase (TCA Cycle Entry) | PDH | 0.40 | [0.37, 0.44] |

| Isocitrate Dehydrogenase (TCA Cycle) | ICDH | 0.38 | [0.35, 0.41] |

Mandatory Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate key workflows and metabolic pathways involved in ¹³C-ribose studies.

References

- 1. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]

- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Uridine-derived ribose fuels glucose-restricted pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Ribose-13C5 in Elucidating the Dynamics of the Pentose Phosphate Pathway and Associated Salvage Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis, playing a central role in cellular biosynthesis and redox balance. It is the primary source of NADPH, essential for antioxidant defense and reductive biosynthesis, and the precursor for nucleotide synthesis, in the form of ribose-5-phosphate (R5P). While isotopic tracers, particularly 13C-labeled glucose, have been instrumental in quantifying the flux through the oxidative and non-oxidative branches of the PPP, the use of D-Ribose-13C5 offers a unique and complementary approach. This technical guide provides a comprehensive overview of the application of D-Ribose-13C5 in studying the PPP, with a particular focus on its utility in dissecting the contributions of the ribose salvage pathway and its interplay with the non-oxidative arm of the PPP.

While various isotopomers of glucose are the preferred tracers for measuring the forward flux of the PPP, D-Ribose-13C5 serves as a powerful tool to investigate the salvage of extracellular ribose and its subsequent entry into cellular metabolic pathways. This is of significant interest in various physiological and pathological states where nucleotide synthesis and salvage are critical, such as in rapidly proliferating cancer cells or in certain metabolic disorders. By tracing the metabolic fate of D-Ribose-13C5, researchers can gain valuable insights into the regulation and dynamics of nucleotide biosynthesis and the intricate connections between the PPP and salvage pathways.

Core Concepts: Tracing Ribose Metabolism with D-Ribose-13C5

D-Ribose-13C5 is a stable isotope-labeled form of D-ribose where all five carbon atoms are replaced with the heavy isotope 13C. When introduced to cells, it is readily taken up and phosphorylated by ribokinase to form D-ribose-5-phosphate-13C5 (R5P-13C5). This labeled R5P can then enter the cellular metabolic network through several key pathways:

-

Nucleotide Biosynthesis: R5P-13C5 is a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a critical molecule for the de novo and salvage pathways of nucleotide synthesis. By tracking the incorporation of 13C into purine and pyrimidine nucleotides, researchers can quantify the contribution of extracellular ribose to the nucleotide pool.

-

Non-Oxidative Pentose Phosphate Pathway: Labeled R5P can enter the reversible reactions of the non-oxidative PPP. Through the action of transketolase and transaldolase, the 13C atoms from ribose can be shuffled to form other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).

-

Glycolysis and Tricarboxylic Acid (TCA) Cycle: The F6P-13C and G3P-13C generated from the non-oxidative PPP can then enter the glycolytic pathway, leading to the formation of labeled pyruvate, lactate, and TCA cycle intermediates. The specific isotopomer distributions in these downstream metabolites provide valuable information about the flux through the non-oxidative PPP originating from salvaged ribose.

By employing sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the mass isotopologue distributions (MIDs) of these key metabolites can be precisely measured, allowing for a quantitative understanding of the metabolic fate of D-Ribose-13C5.

Data Presentation

The quantitative data from D-Ribose-13C5 tracing experiments are typically presented as the fractional abundance of different mass isotopologues for a given metabolite. This allows for a clear visualization of the incorporation of the 13C label.

| Metabolite | Isotopologue | Fractional Abundance (%) in Pancreatic Cancer Cell Line 8988-S[1] | Fractional Abundance (%) in Pancreatic Cancer Cell Line 8988-T[1] |

| PMP-L-Fucose | 13C | 60 | 40 |

| 12C | 40 | 60 | |

| UDP-Glucose | 13C | 75 | 55 |

| 12C | 25 | 45 | |

| UDP-GlcNAc | 13C | 80 | 60 |

| 12C | 20 | 40 |

Table 1: Fractional abundance of 13C and 12C in derivatized monosaccharides and nucleotide sugars after labeling with 13C-glucose for 72 hours in two pancreatic cancer cell lines. This table illustrates how stable isotope tracing can reveal differential glucose allocation to glycosylation pathways in cancer cells with varying energy requirements.

| RNA Fraction | Modified Ribonucleoside | Turnover Frequency (h-1)[2] |

| polyA+ RNA | m6A | 0.242 |

| m7G | ~0.09 | |

| Large RNA (>200 nt) | m1A | Slower kinetics |

| m62A | Slower kinetics | |

| Am | Slower kinetics | |

| Small RNA (<200 nt) | m62A | Different kinetics from large RNA |

Table 2: Turnover frequencies of modified ribonucleosides in different RNA fractions determined by 13C labeling. This table demonstrates the use of stable isotope labeling to study the dynamics of RNA modifications, revealing different turnover rates for various modifications in distinct RNA populations.

Experimental Protocols

A typical experiment to trace the metabolism of D-Ribose-13C5 involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific research questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach a metabolically active state (typically 24 hours).

-

Media Preparation: Prepare experimental medium by supplementing base medium (e.g., DMEM without glucose and ribose) with dialyzed fetal bovine serum (to minimize interference from unlabeled ribose) and the desired concentration of D-Ribose-13C5 (e.g., 10 mM). Unlabeled control medium should be prepared in parallel.

-

Isotope Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed experimental medium containing D-Ribose-13C5.

-

Time Course: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled ribose. The duration of labeling will depend on the specific metabolic pathways being investigated and the time required to reach isotopic steady state. For rapid pathways like glycolysis and the PPP, this can be on the order of minutes to hours, while for nucleotide incorporation, it may require longer incubation times (e.g., 24 hours).

Metabolite Extraction

-

Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly wash the cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cells. Scrape the cells and collect the cell lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar metabolites like sugar phosphates and nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice.

-

Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a mode that allows for the detection and quantification of different mass isotopologues of the target metabolites.

-

Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all detectable ions.

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks corresponding to the target metabolites and their isotopologues.

-

Isotopologue Distribution Analysis: Determine the fractional abundance of each mass isotopologue for every metabolite of interest. This involves correcting for the natural abundance of 13C.

-

Metabolic Flux Analysis (MFA): For more quantitative insights, the isotopologue distribution data can be used as input for computational models to estimate metabolic fluxes through the relevant pathways.

Mandatory Visualization

Signaling Pathways and Logical Relationships

Caption: Metabolic fate of D-Ribose-13C5 in relation to the Pentose Phosphate Pathway.

Caption: Experimental workflow for D-Ribose-13C5 stable isotope tracing studies.

Conclusion

References

An In-Depth Technical Guide to Understanding the Mass Isotopomer Distribution of D-Ribose-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass isotopomer distribution of D-Ribose-¹³C₅, a crucial stable isotope-labeled compound for tracing the pentose phosphate pathway (PPP) and other metabolic pathways. This document details the expected mass isotopomer patterns, experimental protocols for their analysis, and the biochemical context of its application, particularly in metabolic flux analysis (MFA).

Introduction to D-Ribose-¹³C₅ and Mass Isotopomer Analysis

D-Ribose-¹³C₅ is a form of D-ribose where all five carbon atoms are the heavy isotope ¹³C. This uniform labeling makes it an invaluable tracer in metabolomics. When cells are cultured with D-Ribose-¹³C₅, the labeled carbon atoms are incorporated into various downstream metabolites. By tracking the distribution of these heavy isotopes, researchers can elucidate the activity of metabolic pathways, identify novel biochemical routes, and quantify metabolic fluxes.[1][2]

Mass isotopomer distribution analysis is the analytical technique used to measure the relative abundance of molecules that differ only in their isotopic composition.[2][3] Using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), scientists can separate and detect these isotopologues, providing a detailed picture of metabolic dynamics.

Expected Mass Isotopomer Distribution of D-Ribose-¹³C₅

The analysis of D-Ribose-¹³C₅ by mass spectrometry requires a chemical derivatization step to make the sugar volatile for gas chromatography. A common method is a two-step process involving oximation followed by silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). This process adds trimethylsilyl (TMS) groups to the hydroxyl groups of the ribose molecule.

For a fully labeled D-Ribose-¹³C₅ molecule derivatized with five TMS groups, the mass spectrum will show a characteristic shift compared to its unlabeled counterpart. The molecular weight of the derivatized, unlabeled D-ribose would be the sum of the ribose backbone and the added TMS groups. With D-Ribose-¹³C₅, the backbone is 5 Daltons heavier due to the five ¹³C atoms.

The following table summarizes the theoretical mass-to-charge ratios (m/z) for key fragments of the TMS-derivatized D-Ribose, illustrating the expected mass shift for the fully labeled compound.